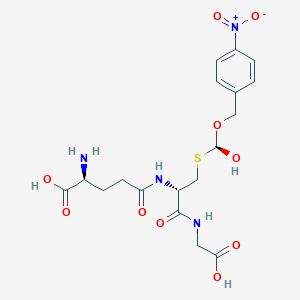

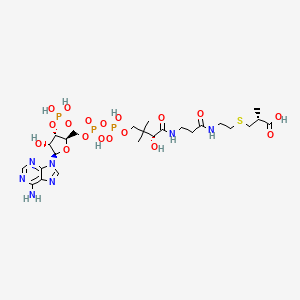

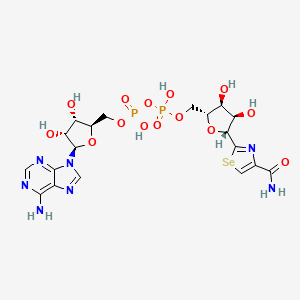

![molecular formula C46H66N4O13 B10777718 [11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)

[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ulapualide A is a tris-oxazole macrolide compound derived from marine nudibranchs. It is known for its complex structure and potent biological activities, particularly its interaction with actin, a protein that plays a crucial role in cell structure and movement .

Preparation Methods

The synthesis of Ulapualide A involves several intricate steps. The process begins with the elaboration of the mono-oxazole carboxylic acid and the mono-oxazole secondary alcohol, which together contain all the asymmetric centers of the natural metabolite. These intermediates are then esterified under Yamaguchi conditions to form an ester, which is subsequently converted into an omega-amino acid. Macrolactamisation using HATU yields the key intermediate macrolactam, containing two of the three oxazole rings. The third oxazole ring is introduced through cyclodehydration followed by oxidation or dehydration followed by conversion into methoxyoxazoline and elimination of methanol .

Chemical Reactions Analysis

Ulapualide A undergoes various chemical reactions, including cyclodehydration, oxidation, and esterification. Common reagents used in these reactions include oxalyl chloride, dimethylformamide, and nickel peroxide. The major products formed from these reactions are intermediates that lead to the final tris-oxazole macrolide structure .

Scientific Research Applications

Ulapualide A has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the interaction with actin, providing insights into cell structure and movement. Additionally, its potent biological activities make it a valuable compound for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Ulapualide A involves its interaction with actin. It binds to actin, causing depolymerization and severing of actin filaments. This interaction disrupts the cytoskeleton, leading to various cellular effects. The molecular targets and pathways involved include actin and related signaling pathways .

Comparison with Similar Compounds

Ulapualide A is unique due to its tris-oxazole macrolide structure. Similar compounds include other oxazole-containing macrolides, such as bis-oxazole and imide derivatives. These compounds share some structural features but differ in the number and arrangement of oxazole rings, leading to variations in their biological activities .

Properties

Molecular Formula |

C46H66N4O13 |

|---|---|

Molecular Weight |

883.0 g/mol |

IUPAC Name |

[11-(16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |

InChI |

InChI=1S/C46H66N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-25,27-31,34,39-41,44,51,54H,10,12-14,16-17,20-22,26H2,1-9H3 |

InChI Key |

DIOFXPZEAVIPDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC(=O)C)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)

![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)

![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)

![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)